
Imatinib RC11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imatinib RC11 is a derivative of imatinib, a well-known tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors. This compound has been developed to enhance the therapeutic efficacy and overcome resistance mechanisms associated with the original compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of imatinib RC11 involves a convergent approach where key intermediates are coupled using N,N’-carbonyldiimidazole (CDI) as a condensing agent . The process begins with the preparation of aromatic amine and carboxylic acid precursors, which are then coupled to form the final product. The reaction conditions typically involve heating in the presence of pyridine to bind the hydrogen chloride liberated during the reaction .
Industrial Production Methods
Industrial production of this compound follows optimized synthetic routes to ensure high yield and purity. The process involves the use of efficient methods to synthesize intermediates, followed by their coupling under controlled conditions. The use of non-toxic solvents and reagents is preferred to minimize environmental impact and ensure safety .
Analyse Chemischer Reaktionen
Types of Reactions
Imatinib RC11 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Imatinib RC11 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of tyrosine kinase inhibition.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Explored for its potential to treat various cancers and overcome resistance to existing therapies.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents .
Wirkmechanismus
Imatinib RC11 exerts its effects by inhibiting the BCR-ABL tyrosine kinase, a constitutively active enzyme resulting from the Philadelphia chromosome abnormality in chronic myeloid leukemia. By binding to the ATP-binding site of the enzyme, this compound prevents the phosphorylation of its substrates, thereby inhibiting the proliferation of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dasatinib
- Nilotinib
- Bosutinib
- Ponatinib
- Asciminib
- Olverembatinib
Uniqueness
Imatinib RC11 is unique in its ability to overcome resistance mechanisms associated with the original imatinib compound. It has shown improved efficacy in preclinical and clinical studies, making it a promising candidate for the treatment of resistant chronic myeloid leukemia .
Eigenschaften
Molekularformel |
C33H28N10O |
|---|---|
Molekulargewicht |
580.6 g/mol |
IUPAC-Name |
1,3-bis[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]urea |
InChI |
InChI=1S/C33H28N10O/c1-21-7-9-25(17-29(21)42-31-36-15-11-27(40-31)23-5-3-13-34-19-23)38-33(44)39-26-10-8-22(2)30(18-26)43-32-37-16-12-28(41-32)24-6-4-14-35-20-24/h3-20H,1-2H3,(H,36,40,42)(H,37,41,43)(H2,38,39,44) |
InChI-Schlüssel |
VCDZACXUMBMZRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC(=C(C=C2)C)NC3=NC=CC(=N3)C4=CN=CC=C4)NC5=NC=CC(=N5)C6=CN=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl N-[2-amino-4-[(2-methylphenyl)methoxy]phenyl]carbamate](/img/structure/B13847389.png)
![tert-butyl N-[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate](/img/structure/B13847391.png)

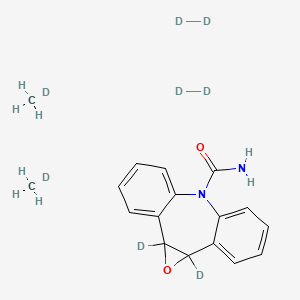
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B13847400.png)
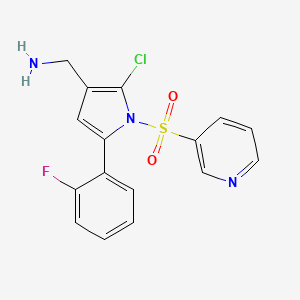

![6-(furan-3-yl)-N-(1,3,4-thiadiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13847423.png)
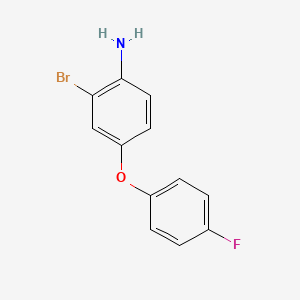

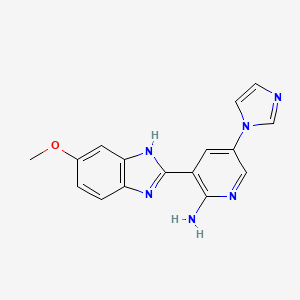
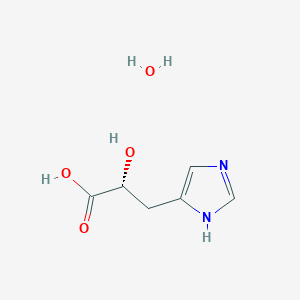

![4-Pentyl-2-(2-phenylpropan-2-yl)-2,3-dihydropyrrolo[3,4-b]indol-1(4H)-one](/img/structure/B13847470.png)
